An In-depth Technical Guide to 9H-Carbazol-4-amine: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 9H-Carbazol-4-amine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of 9H-Carbazol-4-amine and its derivatives. The carbazole scaffold is a key structural motif in numerous biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2]
Chemical Structure and Properties
9H-Carbazol-4-amine is an aromatic heterocyclic organic compound. Its tricyclic structure consists of two benzene rings fused to a central nitrogen-containing five-membered ring, with an amine group substituted at the 4-position.[3]
Chemical Identifiers
The following table summarizes the key chemical identifiers for 9H-Carbazol-4-amine.
| Identifier | Value | Reference |
| IUPAC Name | 9H-carbazol-4-amine | [4] |
| CAS Number | 18992-64-8 | [5] |
| Molecular Formula | C₁₂H₁₀N₂ | [5] |
| SMILES | Nc1cccc2c1c1ccccc1[nH]2 | [5] |
| InChIKey | YJKJAYFKPIUBAW-UHFFFAOYSA-N | [4] |
Physicochemical Properties
Key physicochemical properties of 9H-Carbazol-4-amine are presented below.
| Property | Value | Reference |
| Molecular Weight | 182.22 g/mol | [5] |
| Appearance | Solid (form varies) | N/A |
| Purity | >95% (typical commercial purity) | [6] |
Experimental Protocols
Synthesis of 9H-Carbazol-4-amine
A common synthetic route to 9H-Carbazol-4-amine involves the reduction of the corresponding nitro compound, 4-nitro-9H-carbazole. The general protocol is as follows:
Step 1: Nitration of 9H-Carbazole
-
Dissolve 9H-Carbazole in a suitable solvent such as acetic acid or sulfuric acid.
-
Cool the solution in an ice bath.
-
Add a nitrating agent (e.g., nitric acid) dropwise while maintaining the low temperature.
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After the addition is complete, allow the reaction to stir for several hours.
-
Pour the reaction mixture into ice water to precipitate the product, 4-nitro-9H-carbazole.
-
Filter, wash with water until neutral, and dry the product.
Step 2: Reduction of 4-Nitro-9H-carbazole
-
Suspend 4-nitro-9H-carbazole in a solvent like ethanol.
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude 9H-Carbazol-4-amine.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
Characterization
The identity and purity of the synthesized 9H-Carbazol-4-amine are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is used to confirm the positions of protons on the carbazole core. The aromatic region will show a complex pattern of signals corresponding to the protons on the fused benzene rings. The chemical shifts and coupling constants of these protons are indicative of the substitution pattern. Signals for the amine (NH₂) and the pyrrolic NH protons will also be present.[8][9]
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons provide further confirmation of the structure.[10][11]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. Characteristic peaks for 9H-Carbazol-4-amine include N-H stretching vibrations for both the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the secondary amine in the carbazole ring (a broader peak around 3400 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be observed.[10]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 9H-Carbazol-4-amine (182.22 g/mol ).[10]
Biological Activity and Signaling Pathways
Carbazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and notably, anticancer properties.[12][13] The planar, electron-rich carbazole ring system allows these molecules to intercalate with DNA and inhibit key enzymes involved in cancer cell proliferation.[2]
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of carbazole derivatives against various cancer cell lines.[14][15][16] Their mechanisms of action often involve inducing cell cycle arrest and apoptosis (programmed cell death).[1][17]
Activation of the p53 Signaling Pathway
A significant mechanism underlying the antitumor effect of some carbazole derivatives is the reactivation of the p53 tumor suppressor pathway.[18] The p53 protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[19]
In melanoma cells, which often harbor wild-type but inactive p53, certain carbazole derivatives have been shown to activate the p53 pathway. This activation can be mediated through the phosphorylation of upstream kinases like p38-MAPK and JNK.[20] Activated p53 then upregulates its downstream target genes, such as p21 (which mediates cell cycle arrest) and PUMA (which promotes apoptosis), ultimately leading to the suppression of tumor growth.[19]
References
- 1. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbazole - Wikipedia [en.wikipedia.org]
- 4. 9H-Carbazol-1-amine | C12H10N2 | CID 146468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. keyorganics.net [keyorganics.net]
- 7. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Carbazole(86-74-8) 13C NMR [m.chemicalbook.com]
- 12. echemcom.com [echemcom.com]
- 13. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [edgccjournal.org]
- 17. Making sure you're not a bot! [mostwiedzy.pl]
- 18. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
